3-Acetylthiolane-2,4-dione
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Overview
Description
3-Acetylthiolane-2,4-dione is a heterocyclic compound containing sulfur and oxygen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylthiolane-2,4-dione typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Acetylthiolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiolane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives .
Scientific Research Applications
3-Acetylthiolane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Acetylthiolane-2,4-dione involves its interaction with various molecular targets and pathways:
Hypoglycemic Activity: It improves insulin resistance by activating peroxisome proliferator-activated receptor gamma (PPAR-γ) receptors.
Antimicrobial Action: It inhibits cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis.
Antioxidant Action: It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
3-Acetylthiolane-2,4-dione can be compared with other thiazolidine derivatives:
Thiazolidine-2,4-dione: Similar in structure but lacks the acetyl group, which may affect its biological activity.
Thiazolidine-4-one: Another related compound with different substitution patterns that influence its pharmacological properties.
Similar Compounds
- Thiazolidine-2,4-dione
- Thiazolidine-4-one
- 2-Methylidene-1,3-thiazolidin-4-one
Properties
CAS No. |
60700-15-4 |
---|---|
Molecular Formula |
C6H6O3S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
3-acetylthiolane-2,4-dione |
InChI |
InChI=1S/C6H6O3S/c1-3(7)5-4(8)2-10-6(5)9/h5H,2H2,1H3 |
InChI Key |
VVUJWALAKCWLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)CSC1=O |
Origin of Product |
United States |
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